H-Ala-ala-pro-ala-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-ala-pro-ala-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.
Coupling: The next amino acid, alanine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids, proline and alanine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process and allow for the efficient production of large quantities of the peptide .
Chemical Reactions Analysis
Types of Reactions
H-Ala-ala-pro-ala-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) to reduce disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis can be done using sodium hydroxide (NaOH).
Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reduction: Dithiothreitol (DTT) is a common reducing agent used in peptide chemistry.
Major Products Formed
Hydrolysis: The major products are the individual amino acidsalanine, alanine, proline, and alanine.
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide, particularly if disulfide bonds are present.
Scientific Research Applications
H-Ala-ala-pro-ala-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular uptake and metabolism.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of H-Ala-ala-pro-ala-OH involves its interaction with cellular transporters and enzymes. The peptide can be absorbed by intestinal cells through proton/amino acid symport mechanisms, leading to cytoplasmic acidification. This process is facilitated by the transport of alanine and proline, which are key components of the peptide.
Comparison with Similar Compounds
Similar Compounds
H-Ala-ala-pro-OH: A similar tetrapeptide lacking one alanine residue.
H-Ala-ala-ala-OH: A tripeptide with three alanine residues.
H-Lys-Ala-Val-Gly-OH: A lysine-containing tetrapeptide with different amino acid composition.
Uniqueness
H-Ala-ala-pro-ala-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of proline in the sequence influences the peptide’s conformation and stability, making it a valuable compound for studying peptide structure and function .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O5/c1-7(15)11(19)16-8(2)13(21)18-6-4-5-10(18)12(20)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,19)(H,17,20)(H,22,23)/t7-,8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHANLXYXMOODOB-XKNYDFJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432904 | |
Record name | L-Alanyl-L-alanyl-L-prolyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53620-20-5 | |
Record name | L-Alanyl-L-alanyl-L-prolyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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